N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

tubulin polymerization indoline sulfonamide anticancer

This compound uniquely blends 2-methylindoline-acetamide, thiazole, and benzenesulfonamide modules—a topology absent from known antitubulin 7-aroyl-aminoindoline-1-sulfonamides. Procure it to investigate colchicine-site binding, quorum-sensing/DHFR modulation, and carbonic anhydrase isoform selectivity. Ideal for polypharmacology SAR alongside 4-Cl and 4-CH3 congeners.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 921910-16-9
Cat. No. B2574713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
CAS921910-16-9
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H19N3O3S2/c1-14-11-15-7-5-6-10-18(15)23(14)19(24)12-16-13-27-20(21-16)22-28(25,26)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,22)
InChIKeyHBOYAKIPCCGJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (CAS 921910-16-9): Structural and Pharmacophoric Context for Procurement Decisions


N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (CAS 921910‑16‑9) is a synthetic small molecule (MF C₂₀H₁₉N₃O₃S₂, MW 413.51) that integrates an indoline acetamide side-chain, a central thiazole linker, and a terminal benzenesulfonamide group. This three-module architecture places the compound at the intersection of indoline‑based tubulin inhibitors [1], thiazole‑appended benzenesulfonamide antimicrobials [2], and indolin‑2‑one sulfonamide carbonic‑anhydrase inhibitors [3]. The distinct 2‑methylindoline‑1‑yl acetamide motif distinguishes it from related chemotypes such as indolin‑2‑one‑based sulfonamides, 7‑aroyl‑aminoindoline‑1‑sulfonamides, and simpler N‑(thiazol‑2‑yl)benzenesulfonamides, and the combination of these three privileged scaffolds into a single entity defines its potential multi‑target profile.

Why Generic Substitution of N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (921910-16-9) Fails: Comparator Landscape and Selectivity Rationale


Within the broader benzenesulfonamide‑thiazole‑indoline chemical space, subtle structural modifications produce orthogonal biological activity profiles. The indoline‑sulfonamide patent family (US 20080058386) explicitly teaches that tubulin polymerization inhibition is sensitive to the R¹/R²/R³ substitution pattern on the indoline core [1]. The 2‑methylindoline‑acetamide‑thiazole topology of the target compound is absent from the well‑characterized 7‑aroyl‑aminoindoline‑1‑sulfonamide antitubulin series (exemplified by Compound 15, tubulin IC₅₀ = 1.1 μM) [2] and from the indolin‑2‑one‑based carbonic anhydrase inhibitor series (hCA II Kᵢ range 5.9–761 nM) [3]. Conversely, the simpler N‑(thiazol‑2‑yl)benzenesulfonamide scaffold without the indoline acetamide extension drives antibacterial and antibiofilm phenotypes (S. aureus BIC₅₀ = 1.95 µg/mL for derivative 4) [4], while the 4‑isopropyl‑substituted N‑(thiazol‑2‑yl)benzenesulfonamide achieves a standalone MIC of 3.9 µg/mL against S. aureus [5]. These divergent activities underscore that even a single‑atom or single‑group change in this chemotype can redirect target engagement; therefore, generic substitution without direct comparative data on the exact 2‑methylindoline‑acetamide‑thiazole‑benzenesulfonamide architecture is scientifically unjustified.

Product-Specific Quantitative Evidence Guide: N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (921910-16-9) Versus Key Comparators


Evidence Dimension 1: Indoline Acetamide-Thiazole Linker Topology vs. 7-Aroyl-Aminoindoline Antitubulin Scaffold

The target compound possesses a flexible 2‑oxoethyl linker connecting the indoline nitrogen to the thiazole C4 position, in contrast to the 7‑aroyl‑aminoindoline‑1‑benzenesulfonamide series (exemplified by Compound 15) where the aroylamino group is directly attached at the indoline C7 position. The patented indoline‑sulfonamide family (US 20080058386) discloses generic formula (I) with R² at the indoline N1 position linked through carbonyl, methylene, or sulfonyl bridges; the specific acetamide‑thiazole extension of the target compound is structurally claimed within that patent genus [1]. Quantitative activity is available for structurally related, but not identical, comparators: Compound 15 (7‑aroyl‑aminoindoline‑1‑benzenesulfonamide) inhibits tubulin polymerization with IC₅₀ = 1.1 μM and suppresses human cancer cell growth with IC₅₀ values of 8.6–10.8 nM across KB, MKN45, H460, HT29, and TSGH lines [2]. No direct tubulin polymerization IC₅₀ is available for the target compound itself. However, the patent specification explicitly associates indoline‑sulfonamides containing a thiazole‑linked acetamide side chain with tubulin polymerization inhibition in claims 1–5 [1].

tubulin polymerization indoline sulfonamide anticancer

Evidence Dimension 2: Benzenesulfonamide-Thiazole Antibacterial Pharmacophore: Target Compound vs. N-(Thiazol-2-yl)benzenesulfonamide Derivative 4

The N‑(thiazol‑2‑yl)benzenesulfonamide substructure present in the target compound has been independently characterized for antibiofilm activity. In the Alzahrani et al. (2022) study, derivative 4—a closer analog lacking the 2‑methylindoline‑acetamide extension—showed the most potent antibiofilm activity against S. aureus ATCC 29213 with BIC₅₀ = 1.95 ± 0.01 µg/mL, outperforming the oxindole‑thiazolone derivative 7a which was most active against P. aeruginosa (BIC₅₀ = 3.9 ± 0.16 µg/mL) [1]. Separately, in the Ratrey et al. (2021) series, the 4‑isopropyl‑substituted N‑(thiazol‑2‑yl)benzenesulfonamide achieved a low MIC of 3.9 µg/mL against S. aureus and A. xylosoxidans [2]. The target compound differs from these comparators by possessing the 2‑methylindoline‑acetamide extension at the thiazole C4 position, which may sterically and electronically modulate the benzenesulfonamide‑thiazole pharmacophore.

antibiofilm S. aureus N-(thiazol-2-yl)benzenesulfonamide

Evidence Dimension 3: DHFR Inhibitory Potential: Thiazole-Indolin-2-one Comparator vs. Indoline-Thiazole Target

The thiazole‑indolin‑2‑one hybrid 12 (3‑(2‑(4‑thiazol‑2‑yl)hydrazono)indolin‑2‑one) from the Alzahrani et al. (2022) series displayed DHFR inhibitory activity with IC₅₀ = 40.71 ± 1.86 nM, superior to the reference antifolate methotrexate [1]. The target compound differs structurally in two key respects: (i) it contains a reduced indoline (2,3‑dihydroindole) rather than an indolin‑2‑one, and (ii) the thiazole‑indoline connection occurs through a 2‑oxoethyl linker at the thiazole C4 position rather than a hydrazono linkage at the indolin‑2‑one C3 position. These structural differences are expected to alter both the redox character and the hydrogen‑bonding capacity of the indoline module, which are critical determinants of DHFR active‑site complementarity.

DHFR inhibition indolin-2-one thiazole antifolate

Evidence Dimension 4: Carbonic Anhydrase Inhibition: Indolin-2-one Sulfonamide Series as Structural Surrogate

The indolin‑2‑one‑based benzenesulfonamide series reported by Eldehna et al. (2017) demonstrated broad‑spectrum carbonic anhydrase (CA) inhibition with Kᵢ values spanning 42–8550.9 nM for hCA I, 5.9–761 nM for hCA II, 4.0–2069.5 nM for hCA IV, and 13.2–694 nM for hCA VII [1]. In this chemotype, the benzenesulfonamide serves as the zinc‑anchoring moiety while the indolin‑2‑one tail modulates isoform selectivity. The target compound shares the benzenesulfonamide zinc‑binding group but employs a 2‑methylindoline (rather than indolin‑2‑one) connected through a thiazole‑acetamide linker (rather than aminoethyl or oxothiazolidinylidene‑aminoethyl linkers). The absence of the C2 carbonyl in the indoline ring and the insertion of the thiazole spacer are predicted to alter both the pKₐ of the sulfonamide NH and the spatial reach of the tail group within the CA active‑site funnel.

carbonic anhydrase benzenesulfonamide indolin-2-one zinc-binding

Evidence Dimension 5: Para-Substituent Effect on the Benzenesulfonamide Ring: 4-H, 4-Cl, and 4-CH₃ Congeners

Three direct structural congeners of the target compound are listed in commercial catalogs with the following CAS numbers and para‑substituents: the target (921910‑16‑9, R = H), the 4‑chloro analog (922046‑28‑4, R = Cl, MW 447.95), and the 4‑methyl analog (922100‑69‑4, R = CH₃, MW 427.54) . In the broader N‑(thiazol‑2‑yl)benzenesulfonamide literature, para‑substitution profoundly modulates both antibacterial potency and selectivity: the 4‑isopropyl derivative achieves an MIC of 3.9 µg/mL, whereas the 4‑tert‑butyl analog shows a distinct strain‑selectivity profile [1]. While no parallel comparative dataset exists for the indoline‑acetamide‑thiazole sub‑series, the established para‑substituent SAR in the benzenesulfonamide‑thiazole class suggests that the 4‑H, 4‑Cl, and 4‑CH₃ congeners are likely to exhibit divergent lipophilicity (clogP), electronic (Hammett σ), and steric profiles, which in turn will influence membrane permeability, target binding, and metabolic stability.

SAR benzenesulfonamide substitution para-substituent halogen methyl

Best Research and Industrial Application Scenarios for N-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide (921910‑16‑9)


Scenario 1: Tubulin Polymerization Inhibitor Lead Optimization

Procure the target compound as a novel indoline‑sulfonamide scaffold within the genus claimed in US 20080058386 [1] for head‑to‑head tubulin polymerization assays against the benchmark 7‑aroyl‑aminoindoline‑1‑benzenesulfonamide Compound 15 (tubulin IC₅₀ = 1.1 μM, cancer cell IC₅₀ = 8.6–10.8 nM) [2]. The N1‑acetamide‑thiazole attachment point in the target compound offers a distinct vector for exploring colchicine‑site binding compared to C7‑modified analogs, potentially addressing resistance mechanisms observed with C7‑aroylamino derivatives.

Scenario 2: Antibiofilm and Antibacterial Screening Cascade

Utilize the target compound in a parallel antimicrobial screening cascade alongside the N‑(thiazol‑2‑yl)benzenesulfonamide derivative 4 (S. aureus BIC₅₀ = 1.95 µg/mL) [3] and the 4‑isopropyl‑substituted antibacterial congener (MIC = 3.9 µg/mL) [4]. The indoline‑acetamide extension may confer additional quorum‑sensing or DHFR modulatory activity not present in simpler N‑(thiazol‑2‑yl)benzenesulfonamides, as evidenced by the DHFR IC₅₀ = 40.71 nM for the related thiazole‑indolin‑2‑one hybrid 12 [3].

Scenario 3: Carbonic Anhydrase Isoform Selectivity Profiling

Screen the target compound against the full panel of human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII) to establish whether the 2‑methylindoline‑thiazole‑acetamide tail confers isoform selectivity distinct from the indolin‑2‑one‑benzenesulfonamide series (hCA II Kᵢ range 5.9–761 nM) [5]. The absence of the indolin‑2‑one C2 carbonyl and the insertion of the thiazole spacer are hypothesized to alter both zinc‑binding geometry and active‑site funnel occupancy.

Scenario 4: Para‑Substituent SAR Triage Set for Medicinal Chemistry

Acquire the target compound (4‑H, CAS 921910‑16‑9) together with its 4‑Cl (CAS 922046‑28‑4) and 4‑CH₃ (CAS 922100‑69‑4) congeners as a three‑compound SAR starter set. Systematic profiling across tubulin polymerization, antibacterial MIC, and carbonic anhydrase inhibition assays will map the electronic and steric contribution of the para‑substituent to polypharmacology, enabling informed selection of the optimal lead congener for further optimization.

Quote Request

Request a Quote for N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.